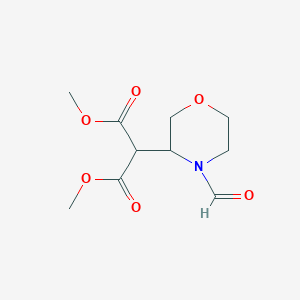![molecular formula C17H19N B14134784 Piperidine, 1-[1,1'-biphenyl]-4-yl- CAS No. 96372-83-7](/img/structure/B14134784.png)
Piperidine, 1-[1,1'-biphenyl]-4-yl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-([1,1-Biphenyl]-4-yl)piperidine is an organic compound that features a piperidine ring attached to a biphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-([1,1-Biphenyl]-4-yl)piperidine can be synthesized through several methods. One common approach involves the reaction of 4-bromobiphenyl with piperidine in the presence of a palladium catalyst. This reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of 1-([1,1-Biphenyl]-4-yl)piperidine often involves large-scale batch reactions using similar catalytic processes. The use of continuous flow reactors has also been explored to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 1-([1,1-Biphenyl]-4-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Various amine derivatives.
Substitution: Alkylated or acylated piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-([1,1-Biphenyl]-4-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: It is utilized in the production of advanced materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1-([1,1-Biphenyl]-4-yl)piperidine involves its interaction with various molecular targets. It can bind to receptors in the central nervous system, modulating neurotransmitter release and uptake. This interaction is mediated through pathways involving G-protein coupled receptors and ion channels .
Vergleich Mit ähnlichen Verbindungen
Piperidine: A simpler analog with a single nitrogen-containing ring.
Piperazine: Contains two nitrogen atoms in a six-membered ring.
Morpholine: Features an oxygen atom in the ring structure.
Uniqueness: 1-([1,1-Biphenyl]-4-yl)piperidine is unique due to its biphenyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of pharmaceuticals and materials with specific functional attributes .
Eigenschaften
CAS-Nummer |
96372-83-7 |
|---|---|
Molekularformel |
C17H19N |
Molekulargewicht |
237.34 g/mol |
IUPAC-Name |
1-(4-phenylphenyl)piperidine |
InChI |
InChI=1S/C17H19N/c1-3-7-15(8-4-1)16-9-11-17(12-10-16)18-13-5-2-6-14-18/h1,3-4,7-12H,2,5-6,13-14H2 |
InChI-Schlüssel |
INEPOSGVJJFFGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


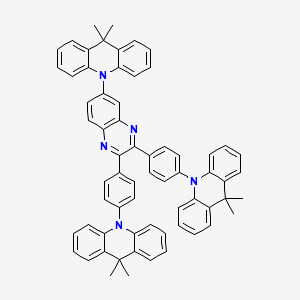
![3-methoxy-N'-[(E)-pyridin-3-ylmethylidene]naphthalene-2-carbohydrazide](/img/structure/B14134705.png)
![(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(6-ethyl-1,3-benzothiazol-2-yl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B14134711.png)
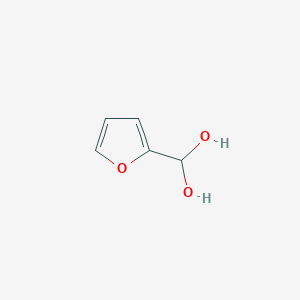
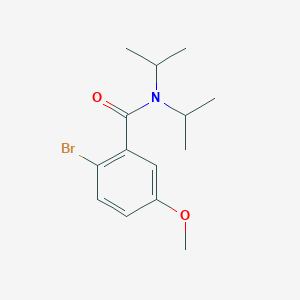
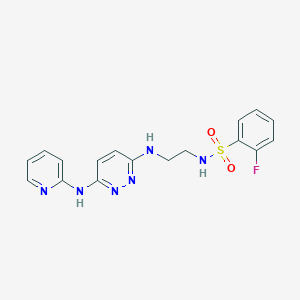
![4-(N,N-dibutylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B14134732.png)


![4-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile](/img/structure/B14134753.png)

![Methyl 6-chloro-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate](/img/structure/B14134759.png)

